5-iodo-2H,3H-furo[2,3-b]pyridine
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Overview
Description
5-iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused furan and pyridine rings, with an iodine atom attached to the furan ring. The unique structure of this compound contributes to its diverse pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2H,3H-furo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of chalcones bearing benzyloxyphenyl and dichlorothiophenyl subunits. The synthetic strategy includes Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-iodo-2H,3H-furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted furo[2,3-b]pyridines, oxidized derivatives, and reduced compounds. These products often retain the core structure of the original compound, with modifications that enhance their pharmacological properties.
Scientific Research Applications
5-iodo-2H,3H-furo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-2H,3H-furo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, molecular docking studies have shown that the compound binds strongly to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine: Lacks the iodine atom but shares the core structure.
Pyridine-2(H)-one: Another heterocyclic compound with similar pharmacological properties.
Nicotinonitrile: Contains a pyridine ring with a nitrile group, showing similar biological activities.
Uniqueness
The presence of the iodine atom in 5-iodo-2H,3H-furo[2,3-b]pyridine enhances its reactivity and allows for further functionalization, making it a versatile scaffold for drug development. Its unique structure also contributes to its strong binding affinities to various molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
2383276-33-1 |
---|---|
Molecular Formula |
C7H6INO |
Molecular Weight |
247 |
Purity |
95 |
Origin of Product |
United States |
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